molecular formula C18H20N2O4S B4764709 5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid

5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid

Cat. No.: B4764709
M. Wt: 360.4 g/mol
InChI Key: IWEQSOPPVVSGGA-UHFFFAOYSA-N
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Description

5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid is a synthetic organic compound characterized by the presence of a thienyl group linked to an aminocarbonyl and dimethylphenyl moiety. This compound exhibits a unique structure conducive to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes

The synthesis of 5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid typically begins with the construction of the thienyl core. This is followed by functionalization steps to introduce the aminocarbonyl and dimethylphenyl groups. Common reactions include acylation and amidation under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis in batch reactors. Key factors include temperature control, solvent choice, and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including:

  • Oxidation: Introduction of oxygen atoms leading to formation of oxo groups.

  • Reduction: Gain of hydrogen or loss of oxygen.

  • Substitution: Replacement of atoms within the molecule, typically involving electrophiles and nucleophiles.

Common Reagents and Conditions

Typical reagents include strong acids for protonation, bases for deprotonation, and oxidizing agents such as potassium permanganate. Reaction conditions often involve solvent systems like dichloromethane and temperatures ranging from -78°C to room temperature.

Major Products Formed

Depending on the reactions, major products may include substituted thienyl derivatives, carboxylated phenyl compounds, and various aminocarbonyl-linked molecules.

Scientific Research Applications

5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid finds utility in diverse research fields:

  • Chemistry: As a building block in synthetic organic chemistry for developing complex molecules.

  • Biology: In studies investigating enzyme inhibition and protein interactions.

  • Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects varies based on its application. Generally, it interacts with molecular targets such as enzymes or receptors. The presence of the thienyl and aminocarbonyl groups allows for specific binding interactions, altering the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-aminovaleric acid: Shares the aminocarbonyl functionality but lacks the thienyl group.

  • 3,4-dimethylphenyl isothiocyanate: Contains the dimethylphenyl group but differs in its reactive isothiocyanate group.

  • Thiophene-2-carboxylic acid: Core thienyl structure but different functional groups.

Uniqueness

What sets 5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid apart is its combination of a thienyl moiety with both aminocarbonyl and dimethylphenyl groups, providing a versatile framework for various reactions and applications.

Voila! Enjoyed diving into the depths of this fascinating compound?

Properties

IUPAC Name

5-[[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-10-6-7-12(8-11(10)2)13-9-25-18(16(13)17(19)24)20-14(21)4-3-5-15(22)23/h6-9H,3-5H2,1-2H3,(H2,19,24)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEQSOPPVVSGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 5
5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 6
5-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}-5-oxopentanoic acid

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